8-Isopropoxy-1,4-dioxaspiro[4.5]decane
Description
Significance of Spiroketal Motifs in Contemporary Organic Chemistry and Natural Products Synthesis
Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are joined by a single common atom, which is a ketal carbon. This structural feature imparts a rigid, three-dimensional architecture to molecules, which is often crucial for their biological activity. Consequently, spiroketal motifs are found in a wide array of natural products, including pheromones, antibiotics, and marine toxins. The synthesis of these complex natural products represents a significant challenge in organic chemistry, and the development of methodologies to construct spiroketal systems is an active area of research.
Structural Characteristics of the 1,4-Dioxaspiro[4.5]decane Skeleton
The 1,4-dioxaspiro[4.5]decane skeleton is a specific type of spiroketal. It consists of a five-membered 1,3-dioxolane (B20135) ring and a six-membered cyclohexane (B81311) ring connected through a spirocyclic carbon atom. This arrangement is typically formed by the ketalization of a cyclohexanone (B45756) derivative with ethylene (B1197577) glycol. The resulting structure possesses distinct chemical properties, with the ketal functionality serving as a protective group for the carbonyl group of the original cyclohexanone. This protection is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, but can be readily removed under acidic conditions to regenerate the ketone.
Overview of 8-Isopropoxy-1,4-dioxaspiro[4.5]decane as a Versatile Synthetic Intermediate
This compound is a derivative of the parent 1,4-dioxaspiro[4.5]decane skeleton, featuring an isopropoxy group at the 8-position of the cyclohexane ring. This substitution pattern makes it a valuable bifunctional synthetic intermediate. The spiroketal portion of the molecule acts as a masked carbonyl group, while the isopropoxy group can influence the reactivity of the cyclohexane ring or serve as a handle for further functionalization. The synthesis of this compound would logically proceed from its corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol. The conversion of this alcohol to the isopropoxy ether, for instance via a Williamson ether synthesis, would provide a route to this specific derivative. The utility of such 8-substituted derivatives is evident in their potential application in the synthesis of complex target molecules where precise control of stereochemistry and functional group compatibility is essential. For instance, related 8-substituted 1,4-dioxaspiro[4.5]decane derivatives have been utilized in the synthesis of various biologically active compounds.
Historical Context of the Synthesis and Initial Applications of this compound
The development of this compound is intrinsically linked to the broader history of protecting group chemistry in organic synthesis. The use of acetals and ketals as protecting groups for carbonyl compounds became a cornerstone of synthetic strategy in the mid-20th century. The formation of the 1,4-dioxaspiro[4.5]decane system from cyclohexanone and ethylene glycol is a classic example of this strategy. Early synthetic efforts focusing on functionalized cyclohexanones for the construction of steroids and other natural products laid the groundwork for the preparation of derivatives like 1,4-dioxaspiro[4.5]decan-8-one and its subsequent reduction to the corresponding alcohol. researchgate.net The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a key precursor, has been achieved through methods like the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net While specific historical applications of this compound are not extensively documented in readily available literature, its existence and utility can be inferred from the established principles of synthetic organic chemistry and the documented use of its precursors and related structures in various synthetic campaigns.
Interactive Data Table: Properties of Related Compounds
Below is a table summarizing the key properties of compounds closely related to this compound. This data is provided to give context to the expected properties of the title compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,4-Dioxaspiro[4.5]decane | C₈H₁₄O₂ | 142.19 | 177-10-6 |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | 4746-97-8 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C₈H₁₄O₃ | 158.19 | 22428-87-1 |
Structure
3D Structure
Properties
IUPAC Name |
8-propan-2-yloxy-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-9(2)14-10-3-5-11(6-4-10)12-7-8-13-11/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXGBVNIPQDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Isopropoxy 1,4 Dioxaspiro 4.5 Decane
Strategies for the Construction of the 1,4-Dioxaspiro[4.5]decane Core
The 1,4-dioxaspiro[4.5]decane scaffold is a key structural feature, and its efficient construction is paramount. Various synthetic strategies have been developed to access this spiroketal system, ranging from classical cyclization reactions to more modern stereoselective methods.
Cyclization-based Approaches to Spiroketal Formation
The most direct and common method for forming the 1,4-dioxaspiro[4.5]decane core is through the ketalization of a ketone with a diol. Specifically, the reaction of cyclohexanone (B45756) derivatives with ethylene (B1197577) glycol, typically in the presence of an acid catalyst, yields the desired spiroketal.
A widely used precursor for this transformation is 1,4-cyclohexanedione (B43130). By selectively protecting one of the ketone functionalities, the other is available for subsequent reactions. For instance, the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol gives 1,4-dioxaspiro[4.5]decan-8-one, a crucial intermediate. researchgate.netchemicalbook.com This selective protection can be achieved under controlled reaction conditions, such as specific temperatures and catalyst concentrations, to achieve high yields. researchgate.net The resulting 1,4-dioxaspiro[4.5]decan-8-one can then be reduced to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, which is the direct precursor for the introduction of the isopropoxy group. prepchem.comnih.gov
Intramolecular cyclization is another powerful strategy. For example, a suitably substituted alcohol can undergo an intramolecular reaction with an alkyl halide on the same molecule to form a new ring, a process that works well for forming five- and six-membered rings. youtube.com
Ring-Expansion and Contraction Methodologies
Ring-expansion and ring-rearrangement metathesis (RRM) strategies offer alternative and sometimes more versatile routes to spiroketals. While not as common as direct cyclization for this specific spiroketal, these methods provide a unique entry to complex cyclic systems. For instance, a conceptually novel approach involves the ring-rearrangement metathesis of oxabicycles to afford unsaturated spiroketals.
Another example of a ring-enlargement strategy involves the reaction of exocyclic enol ethers. These can undergo metal-mediated cyclopropanation followed by reduction and oxidation to yield [n,5]-spiroketals. This multi-step sequence involves the key enlargement of a three-membered ring into a five-membered enol ether system.
Enantioselective and Diastereoselective Routes to the Spiroketal System
Achieving stereocontrol in the synthesis of spiroketals is a significant challenge and an area of active research, as the biological activity of many spiroketal-containing natural products is dependent on their stereochemistry. Both enantioselective and diastereoselective methods have been developed to control the formation of the spiroketal core.
Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the spiroketalization. For example, the acid-mediated cyclization of phenol (B47542) substrates can lead to the diastereoselective construction of benzannulated spiroketals. unimore.it
Enantioselective approaches often employ chiral catalysts or auxiliaries to induce asymmetry. While specific examples for the parent 1,4-dioxaspiro[4.5]decane are not abundant in the literature, the principles are well-established for related spiroketal systems. These methods are crucial for accessing single enantiomers of chiral spiroketals.
Targeted Introduction and Functionalization of the 8-Isopropoxy Moiety
With the 1,4-dioxaspiro[4.5]decane core in hand, the next critical step is the introduction of the isopropoxy group at the C-8 position. This is typically achieved through the etherification of the precursor alcohol, 1,4-dioxaspiro[4.5]decan-8-ol.
Etherification Reactions of 1,4-Dioxaspiro[4.5]decan-8-ol with 2-Iodopropane
The Williamson ether synthesis is a classic and reliable method for forming ethers. wikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com
In the context of synthesizing 8-isopropoxy-1,4-dioxaspiro[4.5]decane, the precursor alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide would then be reacted with 2-iodopropane. The iodide is an excellent leaving group, facilitating the nucleophilic attack by the alkoxide to form the desired ether. masterorganicchemistry.com
Reaction Scheme: Williamson Ether Synthesis

This image is for illustrative purposes and does not represent a specific, documented reaction yield.
| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 2-Iodopropane | Sodium Hydride (NaH) | This compound | Williamson Ether Synthesis |
Stereocontrolled Formation of the C-8 Isopropoxy Group
When the stereochemistry at the C-8 position is a concern, methods that proceed with a predictable stereochemical outcome are required. The Mitsunobu reaction is a powerful tool for the stereocontrolled synthesis of ethers from secondary alcohols. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the stereocenter of the alcohol.
For the synthesis of a specific stereoisomer of this compound, one would start with the corresponding stereoisomer of 1,4-dioxaspiro[4.5]decan-8-ol. The reaction is typically carried out using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of isopropanol (B130326). The alcohol is activated by the phosphine and azodicarboxylate, and is then displaced by the isopropanol nucleophile in an SN2 fashion, resulting in the inversion of stereochemistry.
Reaction Scheme: Mitsunobu Reaction

This image is for illustrative purposes and does not represent a specific, documented reaction yield or stereochemical outcome.
| Reactant 1 | Reactant 2 | Reagents | Product (with inverted stereochemistry) | Reaction Type |
| 1,4-Dioxaspiro[4.5]decan-8-ol | Isopropanol | PPh3, DEAD/DIAD | This compound | Mitsunobu Reaction |
Alternative Approaches for Isopropoxy Group Incorporation
The introduction of the isopropoxy group onto the 8-position of the 1,4-dioxaspiro[4.5]decane skeleton can be approached in several ways, primarily differing in the timing of the etherification relative to the ketalization.
One primary strategy involves the ketalization of a pre-functionalized ketone , namely 4-isopropoxycyclohexanone (B1319493). This ketone can be synthesized by the Williamson ether synthesis, where 4-hydroxycyclohexanone (B83380) is treated with a base to form an alkoxide, followed by reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The resulting 4-isopropoxycyclohexanone can then undergo an acid-catalyzed reaction with ethylene glycol to form the desired this compound. This approach offers the advantage of well-established and high-yielding reactions for both the etherification and ketalization steps.
A second approach is the alkylation of a pre-formed spirocyclic alcohol . In this method, 1,4-dioxaspiro[4.5]decan-8-ol would be the key intermediate. This alcohol can be prepared by the ketalization of 4-hydroxycyclohexanone with ethylene glycol. prepchem.com Subsequently, the hydroxyl group of 1,4-dioxaspiro[4.5]decan-8-ol can be converted to an isopropoxy group. This is typically achieved by deprotonation with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an isopropyl halide. This pathway may be advantageous if the starting spirocyclic alcohol is readily available or if the conditions for the initial ketalization are milder without the presence of the ether functionality.
A third, more direct but potentially less selective method, involves the catalytic addition of isopropanol to a spirocyclic enone intermediate . For instance, 1,4-dioxaspiro[4.5]dec-7-en-9-one could undergo a conjugate addition of isopropanol under acidic or basic conditions, followed by reduction of the ketone at the 9-position. This approach is more complex and may lead to a mixture of products, requiring careful control of the reaction conditions and potentially extensive purification.
| Starting Material | Reagents for Isopropoxy Group Incorporation | Key Intermediate |
| 4-Hydroxycyclohexanone | 1. Base (e.g., NaH) 2. Isopropyl halide | 4-Isopropoxycyclohexanone |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 1. Base (e.g., NaH) 2. Isopropyl halide | Sodium 1,4-dioxaspiro[4.5]decan-8-oxide |
| 1,4-Dioxaspiro[4.5]dec-7-en-9-one | Isopropanol, Catalyst (Acid or Base) | 8-Isopropoxy-1,4-dioxaspiro[4.5]decan-9-one |
Optimization of Reaction Conditions for Scalable Synthesis
The efficient and scalable synthesis of this compound hinges on the careful optimization of reaction conditions for the key ketalization step. This involves a systematic evaluation of catalyst systems, solvents, temperature, pressure, and reaction time to maximize yield and purity while minimizing costs and environmental impact.
The formation of the 1,4-dioxaspiro[4.5]decane ring is a ketalization reaction, which is typically acid-catalyzed. A variety of homogeneous and heterogeneous acid catalysts can be employed.
Homogeneous Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH), are effective. nih.gov However, their use on a large scale can present challenges related to corrosion, product purification, and waste disposal.
Heterogeneous Catalysts: Solid acid catalysts are often preferred for industrial applications due to their ease of separation and reusability. researchgate.net Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and silica-supported acids like perchloric acid adsorbed on silica (B1680970) gel. nih.govorganic-chemistry.org These catalysts can often be filtered off, regenerated, and reused, leading to a more sustainable process. For instance, phosphotungstic acid (H₃PW₁₂O₄₀) has been shown to be a highly active catalyst for ketalization reactions under solvent-free conditions. researchgate.net
The choice of solvent can significantly influence the reaction equilibrium and rate. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are often used. researchgate.net However, to drive the reaction to completion, the removal of water is crucial. This is often achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. mdpi.com
Increasingly, solvent-free conditions are being explored to develop greener and more efficient processes. nih.govmdpi.comresearchgate.net In such cases, one of the reactants, typically the alcohol in excess, can serve as the reaction medium. This approach simplifies the work-up procedure and reduces solvent waste.
| Catalyst | Solvent | Advantages | Disadvantages |
| p-Toluenesulfonic acid | Toluene | High efficiency, effective water removal | Difficult to remove from product, corrosive |
| Amberlyst-15 | Dichloromethane | Reusable, easy to separate | Lower activity than homogeneous catalysts |
| Phosphotungstic acid | Solvent-free | High activity, environmentally friendly | High initial cost |
| Zirconium tetrachloride | Dichloromethane | Mild conditions, high chemoselectivity organic-chemistry.org | Moisture sensitive |
The optimization of temperature, pressure, and reaction time is critical for maximizing the yield and throughput of the synthesis.
Temperature: Ketalization is an equilibrium-controlled process. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition of the product or catalyst. nih.gov The optimal temperature is therefore a compromise between reaction kinetics and product stability. For many ketalization reactions, temperatures ranging from ambient to the reflux temperature of the solvent are employed. google.com
Pressure: The reaction is typically carried out at atmospheric pressure. However, applying a vacuum can be an effective method for removing water and other volatile byproducts, thereby shifting the equilibrium towards the product side. mdpi.com This can be particularly useful in solvent-free systems or when using high-boiling point alcohols.
Reaction Time: The reaction time should be sufficient to allow the reaction to reach completion but not so long as to cause product degradation. The progress of the reaction is typically monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Once the starting material is consumed, the reaction should be quenched to prevent the formation of impurities.
The interplay of these parameters is crucial. For example, a higher catalyst loading might reduce the required reaction time or allow for a lower reaction temperature. nih.gov
| Parameter | Effect on Reaction | Typical Range |
| Temperature | Increases reaction rate but can lead to side reactions | 25°C to 120°C google.com |
| Pressure | Reduced pressure can remove water and drive equilibrium | Atmospheric or vacuum mdpi.com |
| Reaction Time | Should be sufficient for completion without product degradation | 1 to 48 hours unimore.it |
Several strategies can be implemented to enhance the purity and yield of this compound.
Efficient Water Removal: As ketalization is a reversible reaction, the continuous removal of water is the most critical factor for achieving high yields. A Dean-Stark trap is the classical apparatus for this purpose when using azeotroping solvents. mdpi.com Alternatively, the use of a dehydrating agent, such as molecular sieves, can be effective, particularly in smaller-scale reactions.
Control of Stoichiometry: Using a slight excess of one of the reactants, typically the more volatile and less expensive one (i.e., ethylene glycol), can help to drive the reaction to completion.
Purification of Intermediates: Ensuring the purity of the starting materials and key intermediates, such as 4-isopropoxycyclohexanone, is essential for obtaining a high-purity final product and minimizing the formation of byproducts.
Work-up and Purification: The work-up procedure typically involves neutralizing the acid catalyst, followed by extraction and washing of the organic phase to remove unreacted starting materials and water-soluble byproducts. The final purification of this compound is usually achieved by distillation under reduced pressure or by column chromatography on silica gel.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be designed using either convergent or divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.
A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. In this context, 1,4-dioxaspiro[4.5]decan-8-one could serve as a versatile starting point. researchgate.net This spirocyclic ketone can be reduced to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, which can then be alkylated with various alkyl halides to produce a library of 8-alkoxy-1,4-dioxaspiro[4.5]decanes, including the target isopropoxy derivative. This approach is particularly valuable for structure-activity relationship (SAR) studies, where the synthesis of multiple analogs is required. Furthermore, the ketone functionality in 1,4-dioxaspiro[4.5]decan-8-one can be used to introduce other functional groups through reactions such as the Wittig reaction or Grignard additions, leading to a wide range of derivatives.
| Synthetic Strategy | Key Intermediate | Subsequent Steps |
| Convergent | 4-Isopropoxycyclohexanone | Ketalization with ethylene glycol |
| Divergent | 1,4-Dioxaspiro[4.5]decan-8-one | 1. Reduction to alcohol 2. Alkylation with isopropyl halide |
Spectroscopic and Computational Characterization of 8 Isopropoxy 1,4 Dioxaspiro 4.5 Decane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. For 8-Isopropoxy-1,4-dioxaspiro[4.5]decane, a suite of NMR experiments, from one-dimensional proton and carbon-13 scans to sophisticated two-dimensional techniques, is employed to map out its atomic connectivity and stereochemical arrangement.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
The one-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum, recorded in DMSO-d6, reveals distinct signals corresponding to the different proton environments within the molecule. A patent describing the synthesis of this compound provides the following experimental ¹H NMR data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.84 | s | 4H | -O-CH₂-CH₂-O- |
| 3.63 | mult | 1H | -CH-O- (isopropoxy) |
| 3.44 | mult | 1H | -CH-O- (cyclohexane) |
| 1.72-1.62 | br mults | 4H | Cyclohexane (B81311) CH₂ |
| 1.53-1.42 | br mults | 4H | Cyclohexane CH₂ |
| 1.06 | s | 3H | -CH(CH₃)₂ |
| 1.05 | s | 3H | -CH(CH₃)₂ |
Source: US9403810B2 nih.gov
The singlet at 3.84 ppm is characteristic of the four equivalent protons of the ethylenedioxy group of the spiroketal. The multiplets at 3.63 and 3.44 ppm correspond to the methine protons of the isopropoxy group and the C8 proton of the cyclohexane ring, respectively. The broad multiplets in the upfield region are assigned to the methylene (B1212753) protons of the cyclohexane ring, and the two singlets at 1.06 and 1.05 ppm are attributed to the diastereotopic methyl groups of the isopropoxy moiety. nih.gov
| Predicted Chemical Shift (δ) ppm | Assignment |
| 108.5 | C5 (Spiro carbon) |
| 74.2 | C8 |
| 68.9 | -CH-O- (isopropoxy) |
| 64.1 | -O-CH₂-CH₂-O- |
| 30.5 | Cyclohexane CH₂ |
| 22.8 | -CH(CH₃)₂ |
Note: These values are predicted and may differ from experimental data.
Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry
While specific 2D NMR data for this compound are not available, the application of these techniques can be inferred from the analysis of analogous spiroketal systems.
COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between the C8 proton and the adjacent methylene protons on the cyclohexane ring, as well as between the isopropoxy methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra. For instance, the proton signal at ~3.44 ppm would correlate with the carbon signal at ~74.2 ppm (C8).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would include the protons of the isopropoxy methyl groups with the isopropoxy methine carbon and the C8 carbon, as well as the protons of the ethylenedioxy group with the spiro carbon (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For this compound, NOESY could be used to determine the relative stereochemistry of the isopropoxy group at C8. For instance, correlations between the C8 proton and axial or equatorial protons on the cyclohexane ring would help to establish its orientation.
Dynamic NMR Studies for Conformational Analysis
The conformational dynamics of spiroketals are a subject of significant interest. The 1,4-dioxaspiro[4.5]decane system can exist in different chair conformations. The anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation, plays a significant role in the conformational preference of spiroketals.
While specific dynamic NMR studies on this compound are not documented, studies on similar spiroketal systems suggest that the molecule likely undergoes rapid conformational inversion at room temperature. chemtube3d.comillinois.edu The bulky isopropoxy group at the C8 position will influence the equilibrium between the two chair forms of the cyclohexane ring. The thermodynamically more stable conformer would likely have the isopropoxy group in an equatorial position to minimize steric strain. Variable temperature NMR studies could provide quantitative data on the energy barrier for this ring inversion.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule, which can provide further structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₂₀O₃), the theoretical exact mass is 200.1412 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.
Elucidation of Characteristic Fragmentation Pathways
The fragmentation of spiroketals in mass spectrometry often follows predictable pathways. For this compound, under electron ionization (EI), the initial event would be the formation of a molecular ion [M]⁺•. Subsequent fragmentation would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a common fragmentation route for ethers and ketals. This could lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) or cleavage within the cyclohexane ring.
Loss of the Isopropoxy Group: A significant fragmentation pathway would likely be the loss of the isopropoxy group to form a stable oxonium ion.
Retro-Diels-Alder type reaction: Cleavage of the spiroketal ring system can occur, leading to characteristic fragment ions.
Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, often initiated by cleavage alpha to the spiro-carbon, leading to a series of smaller fragment ions.
A detailed analysis of the mass spectrum would reveal the relative abundance of these fragment ions, providing a fingerprint for the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and elucidate the molecular structure of a compound by probing its vibrational modes.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its constituent functional groups. The most prominent of these would be the C-O stretching vibrations of the ether and ketal groups, and the various vibrations of the alkyl portions.
Expected Vibrational Bands:
C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ would arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane and isopropoxy groups.
C-O Stretching (Ketal): The 1,4-dioxaspiro[4.5]decane moiety would exhibit strong, characteristic C-O-C stretching bands, typically in the 1050-1250 cm⁻¹ region. The spirocyclic nature of the ketal might lead to multiple distinct bands in this area. For the parent compound, 1,4-dioxaspiro[4.5]decane, IR spectra show significant peaks in this region. researchgate.netnist.gov
C-O Stretching (Isopropoxy Ether): A strong C-O stretching band for the isopropoxy group would also be expected in the 1000-1200 cm⁻¹ range.
CH₂, CH₃ Bending: Vibrations corresponding to the scissoring and rocking of methylene (CH₂) groups in the cyclohexane and dioxolane rings, and the bending of methyl (CH₃) groups in the isopropoxy substituent, would appear in the 1350-1470 cm⁻¹ region.
A hypothetical data table for the expected major IR and Raman peaks is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong | Strong |
| CH₂/CH₃ Bend | 1350-1470 | Medium | Medium |
| C-O-C Stretch (Ketal & Ether) | 1000-1250 | Strong | Medium-Weak |
| C-C Stretch (Cyclohexane Ring) | 800-1000 | Medium | Strong |
This table is predictive and not based on experimental data for the target compound.
X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing, intermolecular interactions, and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
For instance, studies on related compounds like (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid have successfully used X-ray crystallography to determine their molecular geometry and hydrogen bonding networks in the solid state. researchgate.net It would be anticipated that the cyclohexane ring of this compound would adopt a chair conformation, with the bulky isopropoxy group likely occupying an equatorial position to minimize steric hindrance.
A hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | Value |
This table is for illustrative purposes only.
Computational Chemistry Approaches for Theoretical Insights
Computational chemistry offers a powerful suite of tools to predict and understand the properties of molecules, which would be especially valuable in the absence of experimental data for this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to:
Optimize the molecular geometry: This would predict the most stable three-dimensional structure, including bond lengths and angles.
Predict spectroscopic properties: Theoretical IR and Raman spectra can be calculated and compared with experimental data (if available) to aid in peak assignment.
Calculate electronic properties: DFT can provide insights into the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. researchgate.netresearchgate.net
| Computational Parameter | Predicted Outcome |
| Optimized Geometry (Chair Conformation) | The isopropoxy group would likely be in an equatorial position. |
| Calculated IR Spectrum | Would provide theoretical vibrational frequencies to compare with experimental data. |
| HOMO-LUMO Gap | Would give an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Would identify electron-rich regions (e.g., the oxygen atoms) and electron-poor regions. researchgate.net |
This table represents expected outcomes from DFT calculations.
Molecular Dynamics (MD) simulations would be used to explore the conformational flexibility of this compound over time. nih.govnih.govmdpi.com By simulating the motion of the atoms according to classical mechanics, MD can reveal:
Conformational Isomerism: The relative energies and populations of different conformers, such as chair and boat forms of the cyclohexane ring, and the rotational isomers (rotamers) of the isopropoxy group.
Flexibility: The degree of movement within different parts of the molecule, which can be important for its interactions with other molecules.
Solvent Effects: MD simulations can be performed in a simulated solvent environment to understand how the solvent influences the molecule's conformation and dynamics.
QSAR studies attempt to correlate the structural or property descriptors of a set of compounds with their biological activity or a physical property. While no QSAR studies specifically including this compound exist, if this compound were part of a series of related molecules tested for a particular activity, QSAR modeling could be applied.
For example, research on derivatives of 1,4-dioxaspiro[4.5]decane has utilized molecular modeling to understand their interaction with biological targets like the 5-HT1A receptor. unimore.it In a hypothetical QSAR study, descriptors for this compound would be calculated, such as:
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.
Topological Descriptors: Numerical values derived from the 2D structure of the molecule.
Quantum Chemical Descriptors: Properties like dipole moment or HOMO/LUMO energies derived from DFT calculations.
These descriptors would then be used to build a mathematical model that could predict the activity of other, unsynthesized derivatives.
Strategic Applications of 8 Isopropoxy 1,4 Dioxaspiro 4.5 Decane in Complex Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Bioactive Molecules
The 1,4-dioxaspiro[4.5]decane moiety is a common motif in a variety of biologically active compounds. The introduction of an isopropoxy group at the 8-position provides a handle for further chemical modification, making 8-Isopropoxy-1,4-dioxaspiro[4.5]decane a strategic precursor for creating diverse molecular libraries for drug discovery.
Precursor to Carboxamide Derivatives and Potential Smurf-1 Inhibitors
The synthesis of carboxamide derivatives from spirocyclic amines is a documented strategy in medicinal chemistry. For instance, a patent describes the preparation of 1,4-dioxaspiro[4.5]decane-8-carboxamide, highlighting the utility of this structural class. tdl.org While direct synthesis from this compound is not explicitly detailed, the established reactivity of the core structure suggests its potential as a precursor. The isopropoxy group could be converted to an amine, which can then be acylated to form a wide range of carboxamide derivatives.
Furthermore, the development of inhibitors for Smad Ubiquitination Regulatory Factor 1 (Smurf-1), an E3 ubiquitin ligase implicated in various diseases, is an active area of research. tdl.orgnih.govbiorxiv.orgacs.orgnovartis.com Although no direct link has been established with this compound, the synthesis of novel heterocyclic compounds as Smurf-1 inhibitors is a key focus. The structural features of the 1,4-dioxaspiro[4.5]decane scaffold could be explored for the design of new Smurf-1 inhibitors.
Building Block for Natural Product Total Synthesis
The general strategy often involves the stereoselective construction of the spiroketal core, followed by the elaboration of side chains. The isopropoxy group on the target molecule could potentially be transformed into other functionalities required for the completion of a natural product synthesis.
Scaffold for the Development of Novel Pharmaceutical Leads
The 1,4-dioxaspiro[4.5]decane framework has proven to be a valuable scaffold in the design of novel pharmaceutical leads. For example, derivatives of this spirocycle have been investigated as potent and selective 5-HT1A receptor agonists, which are of interest for treating neurological and psychiatric disorders. nih.govunimore.itepa.gov Additionally, related 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as ligands for sigma-1 receptors, which are implicated in a variety of central nervous system conditions. nih.govnih.gov
The isopropoxy group of this compound offers a point of diversification for creating libraries of compounds to be screened for various biological activities. The ability to modify this group allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are crucial for the development of effective drug candidates.
Utility as a Chiral Auxiliary or Protecting Group in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. scielo.org.mxnih.govsigmaaldrich.comwikipedia.orgyoutube.com These auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction and are subsequently removed. While there is no specific literature demonstrating the use of this compound as a chiral auxiliary, spirocyclic compounds, in general, have been explored for this purpose. For instance, chiral spiroketal bisphosphine ligands have been synthesized and applied in enantioselective hydrogenation reactions. nih.gov The rigid conformation of the spiroketal can provide a well-defined chiral environment to influence the approach of reagents.
Similarly, protecting groups are essential for masking reactive functional groups during a multi-step synthesis. nih.gov Spiroketals are known to be stable protecting groups for 1,2-diols. The 1,4-dioxaspiro[4.5]decane moiety itself is a ketal, protecting a ketone or aldehyde. The isopropoxy group could potentially be introduced as part of a protecting group strategy, although specific examples are not documented. The enantioselective synthesis of spiroketals has been achieved using chiral sulfoxide (B87167) auxiliaries, indicating the potential for developing chiral variants of the target compound for asymmetric applications. rsc.org
Application in the Synthesis of Advanced Materials and Polymers
The unique structural characteristics of spiro compounds also make them attractive building blocks for the synthesis of advanced materials and polymers with tailored properties.
Monomer or Building Block for Specialty Polymers
Spiroacetal monomers have been utilized in the synthesis of various specialty polymers, including polyesters, polyetherketones, and polyimides. researchgate.net These monomers can impart desirable properties to the resulting polymers, such as enhanced thermal stability, improved solubility, and specific mechanical characteristics. The rigid and three-dimensional nature of the spirocyclic core can influence the polymer's morphology and chain packing.
Although the direct polymerization of this compound has not been reported, its structural similarity to other spiroacetal monomers suggests its potential as a candidate for creating novel polymers. The isopropoxy group could be modified to introduce polymerizable functionalities, or it could serve to tune the properties of the resulting polymer. For instance, the synthesis of novel 1,4-dioxaspiro compounds from oleic acid has been explored for potential applications as biolubricants, indicating the versatility of this class of compounds in materials science. researchgate.net Research into the synthesis of sequence-controlled multiblock polymers from various monomers highlights the ongoing innovation in polymer synthesis where novel building blocks are continuously sought. nih.govpolymersynthesiscompany.com
Precursor for Functional Materials with Tunable Properties
The 1,4-dioxaspiro[4.5]decane scaffold is a recognized component in the design of functional materials, particularly in the realm of liquid crystals and bioactive molecules. The properties of these materials can be finely tuned by the nature of the substituents on the cyclohexane (B81311) ring. The introduction of an 8-isopropoxy group is a strategic modification aimed at modulating key physical and chemical characteristics such as solubility, thermal behavior, and intermolecular interactions.
The isopropoxy group, being a moderately bulky and electron-donating substituent, can influence the packing of molecules in the solid or liquid-crystalline state. This can affect the mesomorphic properties of potential liquid crystal derivatives. For instance, the length and branching of alkoxy chains are known to impact the stability and temperature range of liquid crystal phases. mdpi.commdpi.combenthamscience.com The isopropoxy group, with its branched structure, can disrupt crystal packing, potentially lowering the melting point and altering the phase transitions compared to linear alkoxy chains. oup.com This makes this compound a valuable precursor for creating materials with specific thermal and optical properties.
In the context of medicinal chemistry, the core spirocyclic structure has been incorporated into various biologically active compounds. nih.govunimore.itnih.gov The lipophilicity and metabolic stability of a potential drug candidate can be modified by the introduction of an isopropoxy group. This substituent can enhance solubility in nonpolar environments and may influence how the molecule interacts with biological targets.
Below is a representative table illustrating how the substituent at the 8-position of the 1,4-dioxaspiro[4.5]decane ring could hypothetically influence the properties of a target functional material.
| Substituent at C-8 | Expected Influence on Material Properties | Rationale |
| -OH | Increased polarity, potential for hydrogen bonding | The hydroxyl group can participate in hydrogen bond networks, affecting crystal packing and solubility in polar solvents. |
| -OCH₃ | Moderate increase in lipophilicity, linear chain | A simple methoxy (B1213986) group adds lipophilicity without significant steric bulk. |
| -O-n-Pr | Increased lipophilicity, greater flexibility | A linear propoxy group would increase van der Waals interactions and influence molecular alignment. |
| -O-i-Pr | Increased lipophilicity with steric bulk | The branched isopropoxy group can disrupt ordered packing, potentially leading to lower melting points and altered liquid crystal phases. |
| -C(O)CH₃ | Introduction of a polar keto group | This would significantly increase polarity and provide a site for further chemical modification. |
This table is illustrative and based on general chemical principles, as specific data for these derivatives may not be publicly available.
Chemo- and Regioselective Transformations for Diverse Product Formation
The chemical behavior of this compound is governed by the interplay of its functional groups. The dioxolane moiety serves as a robust protecting group for the ketone at C-4 of the cyclohexane ring, allowing for selective reactions at other positions. The isopropoxy group at C-8 is the primary site for transformations, and it also directs the regioselectivity of reactions on the cyclohexane ring.
The synthesis of this compound itself would typically proceed from 1,4-dioxaspiro[4.5]decan-8-ol via a Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, followed by nucleophilic substitution with an isopropyl halide.
Once formed, the isopropoxy group is generally stable but can be cleaved under harsh acidic conditions. The primary utility of this compound lies in transformations that exploit the protected ketone and the influence of the isopropoxy group. For instance, if the dioxolane protecting group were to be removed, the resulting 4-isopropoxycyclohexanone (B1319493) could undergo a variety of chemo- and regioselective reactions. The isopropoxy group would sterically and electronically influence nucleophilic attack at the carbonyl carbon.
Furthermore, reactions on the cyclohexane ring, such as elimination or substitution reactions, would be highly dependent on the stereochemistry of the isopropoxy group. For an E2 elimination to occur on a cyclohexane ring, the leaving group and the adjacent proton must be in an anti-periplanar (diaxial) arrangement. chemistrysteps.comlibretexts.orglibretexts.org The bulky isopropoxy group will have a strong preference for the equatorial position in the chair conformation, which in turn will influence which adjacent protons can adopt an axial position for elimination, thereby controlling the regiochemical outcome.
Below is a data table outlining representative chemo- and regioselective transformations that could be envisioned for derivatives of this compound.
| Starting Material Derivative | Reagents and Conditions | Major Product | Type of Selectivity |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 1. NaH, THF2. Isopropyl bromide | This compound | Chemoselective etherification of the alcohol |
| This compound | Aqueous acid, heat | 4-Isopropoxycyclohexanone | Chemoselective deprotection of the ketal |
| 2-Bromo-8-isopropoxy-1,4-dioxaspiro[4.5]decane | Strong, bulky base (e.g., potassium t-butoxide) | 8-Isopropoxy-1,4-dioxaspiro[4.5]dec-1-ene | Regioselective elimination (Hofmann-type product likely due to steric hindrance) |
| 4-Isopropoxycyclohexanone | 1. LDA, THF, -78°C2. Methyl iodide | 2-Methyl-4-isopropoxycyclohexanone | Regioselective alpha-alkylation |
This table presents plausible transformations based on established reaction mechanisms. mdpi.com The specific outcomes would depend on the exact stereochemistry and reaction conditions.
Future Perspectives in Research on 8 Isopropoxy 1,4 Dioxaspiro 4.5 Decane
Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into 8-Isopropoxy-1,4-dioxaspiro[4.5]decane will likely prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. Traditional methods for spiroketal synthesis often rely on acid-catalyzed cyclization of a dihydroxyketone precursor, which can generate significant waste and require harsh reaction conditions.
Future methodologies could explore enzymatic catalysis to achieve the synthesis of this compound and its derivatives. Enzymes, operating in aqueous media under mild conditions, offer a highly selective and environmentally friendly alternative to conventional catalysts. For instance, lipases or hydrolases could be engineered to facilitate the key ketalization step.
Another avenue of exploration lies in the use of mechanochemistry. Solid-state reactions induced by mechanical force can significantly reduce or eliminate the need for solvents, leading to a more sustainable process. The development of a mechanochemical route to this compound could dramatically decrease the environmental footprint of its synthesis.
Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, will be crucial. The table below outlines potential green chemistry approaches for the synthesis of this compound.
| Synthetic Approach | Key Principles of Green Chemistry | Potential Advantages |
| Enzymatic Catalysis | Use of renewable feedstocks (enzymes), catalysis, benign solvents (water) | High selectivity, mild reaction conditions, reduced waste |
| Mechanochemistry | Prevention of waste (solventless), energy efficiency | Reduced solvent use, potentially faster reaction times |
| Microwave-Assisted Synthesis | Energy efficiency, use of catalysis | Rapid heating, shorter reaction times, improved yields |
| Flow Chemistry | Safer chemistry, real-time analysis, energy efficiency | Enhanced safety, better control over reaction parameters, ease of scalability |
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The unique structural features of this compound, particularly the spiroketal moiety, offer a rich landscape for the discovery of novel chemical transformations. The interplay between the isopropoxy group and the dioxaspiro[4.5]decane core could lead to unexpected reactivity and the formation of novel molecular architectures.
Future research could focus on transition-metal-catalyzed reactions to functionalize the spiroketal ring system. For example, C-H activation methodologies could enable the direct introduction of new functional groups onto the cyclohexane (B81311) ring, providing access to a diverse range of derivatives with potentially interesting biological or material properties.
The investigation of ring-opening and ring-rearrangement reactions of the spiroketal under various conditions (e.g., photochemical, electrochemical) could also unveil new synthetic pathways. Understanding the mechanisms of these transformations through detailed kinetic and isotopic labeling studies will be paramount for controlling the reaction outcomes and expanding the synthetic utility of this compound.
A systematic study of the reactivity of the isopropoxy group, such as its potential to participate in neighboring group participation or to be cleaved under specific conditions, could also lead to new synthetic strategies.
Advanced Applications in Target-Oriented Synthesis and Method Development
Spiroketals are prevalent structural motifs in a wide array of biologically active natural products. The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of complex target molecules.
In the future, this compound could be employed as a chiral scaffold in asymmetric synthesis. The stereocenters inherent in the spiroketal structure can be used to control the stereochemistry of subsequent reactions, enabling the enantioselective synthesis of pharmaceuticals and other fine chemicals.
Furthermore, the development of new synthetic methods that utilize this compound as a key starting material or intermediate will be a significant area of research. For instance, its use in multicomponent reactions could provide rapid access to complex molecular scaffolds from simple precursors. The unique steric and electronic properties of this spiroketal could also be harnessed to develop novel organocatalysts or ligands for transition-metal catalysis.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of drug discovery and materials development. spirochem.comyoutube.com These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of research. nih.govtrajanscimed.com
Future research on this compound will undoubtedly leverage these powerful tools. Automated synthesis platforms can be employed to prepare a diverse library of derivatives by systematically varying the substituents on the spiroketal core. wikipedia.org This would enable a comprehensive exploration of the structure-activity relationships for a given biological target or material property.
High-throughput screening techniques can then be used to rapidly evaluate the properties of these derivatives. For example, in drug discovery, HTE can be used to assess the binding affinity of the compounds to a specific protein target or their effect on a particular cellular pathway. youtube.com In materials science, HTE can be used to screen for desirable properties such as thermal stability, conductivity, or optical properties. The data generated from these high-throughput studies can be used to build predictive models and guide the design of new compounds with improved properties.
The table below illustrates a hypothetical high-throughput screening campaign for derivatives of this compound.
| Derivative | Modification | Screening Assay | Result (Hypothetical) |
| Compound A | R = -CH3 | Kinase Inhibition | IC50 = 10 µM |
| Compound B | R = -Ph | Kinase Inhibition | IC50 = 1 µM |
| Compound C | R = -CF3 | Thermal Stability | Decomposition Temp = 250 °C |
| Compound D | R = -OMe | Thermal Stability | Decomposition Temp = 220 °C |
Deeper Computational and Theoretical Investigations into Spiroketal Chemistry
Computational and theoretical chemistry provide powerful tools for understanding the structure, reactivity, and properties of molecules. barbatti.org In the context of this compound, these methods can provide valuable insights that complement experimental studies.
Density functional theory (DFT) calculations can be used to investigate the conformational preferences of the spiroketal ring system and the influence of the isopropoxy group on its geometry. This information is crucial for understanding the stereochemical outcomes of reactions involving this compound.
Computational studies can also be used to elucidate the mechanisms of novel chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved, providing a detailed understanding of the reaction pathway. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. These simulations can provide insights into the binding mode and affinity of the compound, which is essential for the rational design of new drugs. Theoretical calculations can also predict various spectroscopic properties, aiding in the characterization of new derivatives. barbatti.org
Q & A
Q. What are the common synthetic routes for 8-Isopropoxy-1,4-dioxaspiro[4.5]decane?
The synthesis typically involves two steps: (1) formation of the spirocyclic acetal core via cyclohexanone and ethylene glycol under acidic conditions, and (2) introduction of the isopropoxy group via nucleophilic substitution or etherification. Reaction optimization (e.g., temperature, catalyst selection) is critical for yield and purity. Brominated analogs (e.g., 6-Bromo-1,4-dioxaspiro[4.5]decane) utilize brominating agents, suggesting analogous methods for isopropoxy functionalization .
Q. How is the structure of this compound confirmed experimentally?
Structural validation employs 1H/13C NMR to assign proton and carbon environments (e.g., spirocyclic ethers, isopropoxy methyl groups), IR spectroscopy to identify ether/acetal linkages, and X-ray crystallography (using programs like SHELX for refinement) for precise molecular geometry .
Q. What safety protocols are recommended for handling this compound?
Use personal protective equipment (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Storage in airtight containers away from oxidizers is advised. Safety guidelines for halogenated analogs (e.g., 8-bromo derivatives) highlight acute toxicity risks and disposal protocols .
Advanced Research Questions
Q. How does the isopropoxy group influence reactivity compared to halogenated analogs?
The isopropoxy group’s lower electronegativity reduces electrophilicity, slowing nucleophilic substitution reactions compared to bromo or chloro analogs. Kinetic studies on 6-Bromo-1,4-dioxaspiro[4.5]decane show faster substitution rates with amines, suggesting stoichiometric adjustments for isopropoxy derivatives .
Q. What computational methods model the spirocyclic framework’s conformational dynamics?
Density Functional Theory (DFT) predicts energy minima and transition states, while molecular dynamics simulations analyze flexibility under physiological conditions. These methods clarify interactions with biological targets (e.g., enzymes) or material matrices .
Q. How can contradictions in bioactivity data be resolved?
Discrepancies may arise from impurities or assay variability. Strategies include:
Q. What strategies enhance stability in physiological environments?
Prodrug design (e.g., esterification of labile groups) or cyclodextrin encapsulation improves stability. Degradation studies on analogs (e.g., 1,4-Dioxaspiro[4.5]decan-8-one) inform structural modifications to reduce hydrolysis susceptibility .
Q. How does the spirocyclic framework impact pharmacokinetics?
The rigid structure reduces metabolic degradation, enhancing bioavailability. Comparative studies with linear analogs show prolonged half-life and altered tissue distribution, critical for drug delivery optimization .
Methodological Considerations
Q. What experimental design principles apply to kinetic studies of substitution reactions?
- Use stopped-flow NMR or HPLC-MS to monitor reaction progress.
- Vary nucleophile concentration (e.g., amines, thiols) to determine rate laws.
- Compare activation energies with halogenated analogs to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
